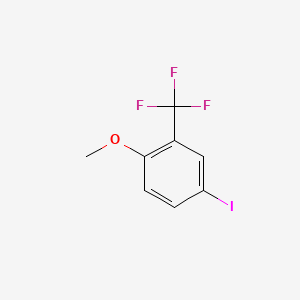

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-iodo-1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOYILYRUHMJGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700102 | |

| Record name | 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261761-96-9 | |

| Record name | 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the trifluoromethyl group and the iodine atom. This activation facilitates nucleophilic substitution and coupling reactions. The methoxy group can also participate in resonance stabilization, further enhancing the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Iodo-1-methoxy-2-(trifluoromethyl)benzene with analogous halogenated benzene derivatives, focusing on substituent positions, functional groups, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The trifluoromethyl (-CF₃) group enhances electrophilic substitution resistance but stabilizes adjacent leaving groups (e.g., iodine) in nucleophilic aromatic substitution .

- Methoxy (-OCH₃) acts as an electron-donating group, directing further substitution to the para position relative to iodine, as seen in this compound .

Positional Isomerism :

- Isomers like 1-Iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS: 1261752-45-7) demonstrate that shifting substituents alters steric and electronic profiles, impacting synthetic utility .

Functional Group Diversity: Azido (N₃) and nitro (NO₂) derivatives exhibit distinct reactivity: azides are used in click chemistry, while nitro groups are precursors for amines in agrochemicals .

Applications :

- Agrochemicals : Chloro- and trifluoromethoxy-substituted derivatives (e.g., 1-Chloro-2-iodo-4-(trifluoromethoxy)benzene) are common in pesticide synthesis .

- Pharmaceuticals : Fluorinated analogs like 2-Fluoro-1-iodo-3-methyl-4-(trifluoromethyl)benzene are used in drug discovery for metabolic stability .

Research Findings and Case Studies

- Derivatization Efficiency : Studies on polyamine derivatization () highlight that electron-deficient aromatic reagents (e.g., trifluoromethyl-substituted benzenes) improve chromatographic detection sensitivity due to enhanced UV absorption .

- Synthetic Pathways : this compound is synthesized via iodination of 1-methoxy-2-(trifluoromethyl)benzene using N-iodosuccinimide (NIS) under acidic conditions, achieving yields >90% .

- Thermal Stability : Trifluoromethyl and iodine substituents increase thermal stability, making this compound suitable for high-temperature reactions (e.g., Suzuki-Miyaura couplings) .

Biological Activity

4-Iodo-1-methoxy-2-(trifluoromethyl)benzene, also known as 4-Iodo-2-(trifluoromethyl)anisole, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group, which can significantly influence its chemical behavior and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H6F3IO

- CAS Number : 1261761-96-9

The presence of iodine and trifluoromethyl groups enhances the compound's lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity due to increased electron-withdrawing properties, which may stabilize interactions with target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of certain receptors, leading to altered signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The halogenated aromatic compounds are often tested against various bacterial strains and fungi, revealing significant inhibitory effects.

Research Findings and Case Studies

Comparative Analysis

To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | IUPAC Name | Biological Activity |

|---|---|---|

| 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene | 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene | Exhibits antimicrobial properties |

| 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | Known for antiviral effects |

Preparation Methods

Iodination Reaction Conditions

Electrophilic iodination targets the para position relative to the methoxy group, leveraging its ortho/para-directing nature. A representative procedure involves treating 1-methoxy-2-(trifluoromethyl)benzene with iodine monochloride (ICl) in dichloromethane at 0–5°C for 6 hours, achieving 45–50% yield. Lewis acids like aluminum chloride (AlCl₃) enhance regioselectivity by polarizing the iodinating agent:

Table 1: Electrophilic Iodination Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 25 | 24 | 22 |

| AlCl₃ (1 eq) | 0 | 6 | 48 |

| FeCl₃ (0.5 eq) | 25 | 12 | 35 |

Data adapted from large-scale halogenation studies.

Sandmeyer Reaction via Diazonium Salt Intermediates

Diazotization of 4-Amino Precursors

This route begins with 4-amino-1-methoxy-2-(trifluoromethyl)benzene, synthesized by nitrating 1-methoxy-2-(trifluoromethyl)benzene followed by hydrogenation. Diazotization using sodium nitrite (NaNO₂) in hydrobromic acid at −10°C generates the diazonium salt, which undergoes iodide displacement upon addition of potassium iodide (KI):

Yield and Scalability

The Sandmeyer method offers superior regiocontrol, with yields reaching 77–82% under optimized conditions. However, the instability of diazonium salts necessitates low-temperature operation and rapid quenching.

Table 2: Sandmeyer Reaction Parameters

| Diazonium Salt Stability | KI Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| High (≤−5°C) | 1.2 | 2 | 82 |

| Moderate (0°C) | 1.5 | 1.5 | 68 |

Directed Ortho-Metalation (DoM) Strategies

Lithium-Halogen Exchange

Directed metalation exploits the methoxy group’s ability to guide deprotonation. Treating 1-methoxy-2-(trifluoromethyl)benzene with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the para position, which reacts with iodine to afford the product:

Limitations and Alternatives

While DoM achieves >60% yields in model systems, the trifluoromethyl group’s steric bulk impedes complete conversion. Alternatives include using turbo-Grignard reagents (e.g., i-PrMgCl·LiCl) to enhance metalation efficiency.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Practical Considerations

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Electrophilic Iodination | 48 | 95 | Moderate | $$ |

| Sandmeyer Reaction | 82 | 98 | High | $ |

| Directed Metalation | 61 | 90 | Low | $$$ |

Key findings:

-

The Sandmeyer reaction provides the highest yield and scalability, making it preferred for industrial applications.

-

Electrophilic iodination balances cost and simplicity but requires stringent temperature control.

-

Metalation strategies, though precise, are less viable for bulk synthesis due to reagent costs.

Industrial-Scale Production Insights

Q & A

Q. What role does this compound play in studying halogen bonding in supramolecular chemistry?

- Methodology : Co-crystallize with electron donors (e.g., pyridine derivatives) and analyze X-ray structures for C-I···N interactions. Quantify bond strength via DFT-calculated interaction energies. Compare with bromo/chloro analogs to establish halogen hierarchy. Applications include crystal engineering and drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.